(2Z)-6-chloro-N-(2,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine
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Overview
Description
(2Z)-6-chloro-N-(2,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a complex organic compound characterized by its unique structural features It contains a chromen-2-imine core, substituted with a chloro group, a dimethoxyphenyl group, and a methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-chloro-N-(2,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves multi-step organic reactions. One common approach is to start with the chromen-2-imine core, which can be synthesized through a cyclization reaction of appropriate precursors. The chloro group can be introduced via electrophilic substitution, while the dimethoxyphenyl and methylbenzenesulfonyl groups are added through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-chloro-N-(2,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(2Z)-6-chloro-N-(2,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-6-chloro-N-(2,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2R)-N-(5-chloro-2,4-dimethoxyphenyl)-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]formamido}propanamide
- N-(2,4-dimethoxyphenyl)-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide
Uniqueness
Compared to similar compounds, (2Z)-6-chloro-N-(2,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine stands out due to its unique chromen-2-imine core and the specific arrangement of substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
6-chloro-N-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO5S/c1-15-4-8-19(9-5-15)32(27,28)23-13-16-12-17(25)6-11-21(16)31-24(23)26-20-10-7-18(29-2)14-22(20)30-3/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNUPRJBQRLLSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=NC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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